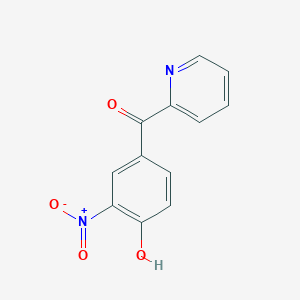
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound that features both a nitrophenyl and a pyridinyl group
Méthodes De Préparation
The synthesis of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-pyridylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Analyse Des Réactions Chimiques
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Applications De Recherche Scientifique
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone can be compared with similar compounds such as:
(3-Nitrophenyl)(4-pyrimidin-2-yl)piperazino)methanone: This compound also contains a nitrophenyl group but has a piperazino and pyrimidinyl group instead of a pyridinyl group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound features an aminopyrimidinyl group and a pyridinyl group, differing in the position and type of substituents.
Propriétés
Numéro CAS |
58283-12-8 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
(4-hydroxy-3-nitrophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H8N2O4/c15-11-5-4-8(7-10(11)14(17)18)12(16)9-3-1-2-6-13-9/h1-7,15H |
Clé InChI |
DTTNPBNMFOIFKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


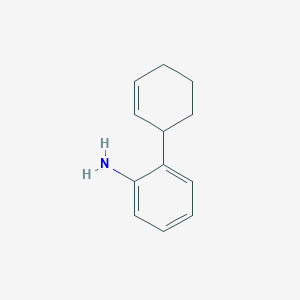
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
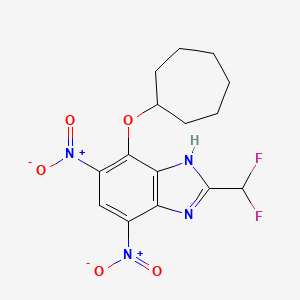

![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
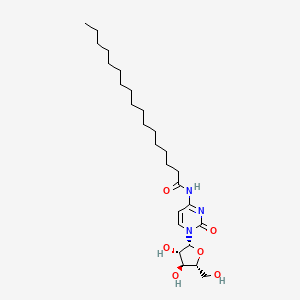
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
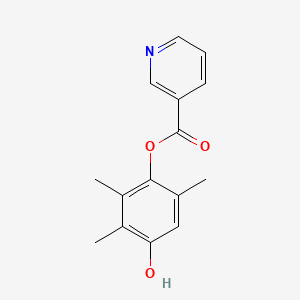
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
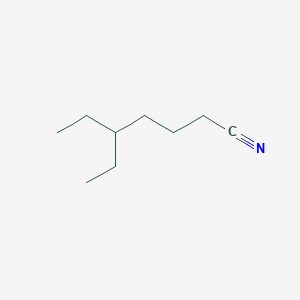
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
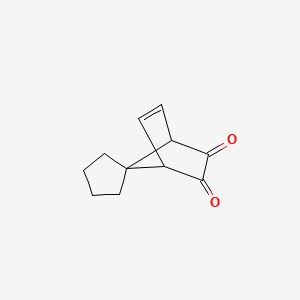
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
